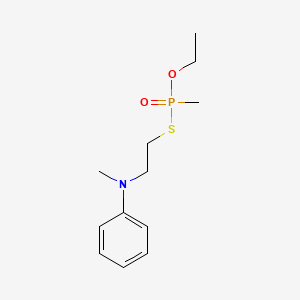
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester typically involves the reaction of methylphosphonothioic acid with ethyl alcohol and 2-(methylphenylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methylphenylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphate compounds.
Biology: In biological research, it is used to study enzyme inhibition and as a tool to investigate biochemical pathways involving organophosphates.
Industry: In the industrial sector, it is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting cholinesterase, it leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and potentially toxic effects .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphate compound with similar applications in pesticide and pharmaceutical synthesis.
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester: Used in similar contexts but with different substituents affecting its reactivity and applications.
O,S-Diethyl methylphosphonothioate: Another related compound used in the synthesis of pesticides and as a cholinesterase inhibitor.
Uniqueness
Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual-use nature makes it a compound of interest in both constructive applications and regulatory contexts due to its potential for misuse .
Properties
CAS No. |
34256-72-9 |
|---|---|
Molecular Formula |
C12H20NO2PS |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-methylaniline |
InChI |
InChI=1S/C12H20NO2PS/c1-4-15-16(3,14)17-11-10-13(2)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |
InChI Key |
UQCSBIPNQSCJAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)SCCN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















